Regiochemical Positioning Governs CNS Drug-Likeness: Physicochemical Comparison of Pyridine-Substituted Isomers
The 4-substituted pyridine isomer (target compound) presents an XLogP3 of 0.6 and TPSA of 50.9 Ų [1]. For comparator 6-(piperidin-3-yl)pyridin-2-amine (CAS 1260868-40-3), computed XLogP3 is 0.7 and TPSA is 50.9 Ų, while N-(piperidin-3-yl)pyridin-2-amine (CAS 1280623-80-4) shows an XLogP3 of 1.0 and TPSA of 41.1 Ų [2]. The lower lipophilicity and higher polar surface area of the target compound align more closely with CNS multiparameter optimization (MPO) scores, where TPSA between 40 and 90 Ų and XLogP < 3 are desirable. This suggests the 4-substituted pyridine isomer may exhibit favorable brain penetration and reduced off-target promiscuity compared to the N-linked analog.
| Evidence Dimension | Predicted lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3 = 0.6; TPSA = 50.9 Ų |
| Comparator Or Baseline | 6-(Piperidin-3-yl)pyridin-2-amine: XLogP3 = 0.7; TPSA = 50.9 Ų. N-(piperidin-3-yl)pyridin-2-amine: XLogP3 = 1.0; TPSA = 41.1 Ų |
| Quantified Difference | ΔXLogP3 = -0.1 to -0.4 vs comparators; ΔTPSA = 0 to 9.8 Ų |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and Cactvs (TPSA) |
Why This Matters
For CNS drug discovery programs, a lower XLogP and higher TPSA can translate into reduced phospholipidosis risk and better overall CNS MPO score, making the target compound a more favorable starting point than the N-linked isomer.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91647557, 4-(Piperidin-3-yl)pyridin-2-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/91647557 View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summaries for 6-(Piperidin-3-yl)pyridin-2-amine (CID 53401255) and N-(piperidin-3-yl)pyridin-2-amine (CID 58217642). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
